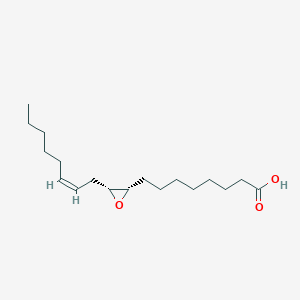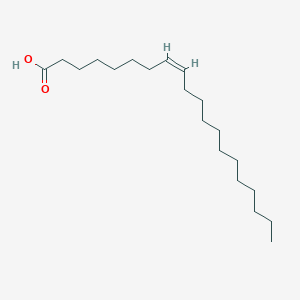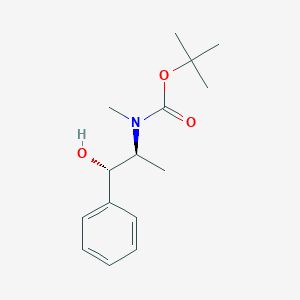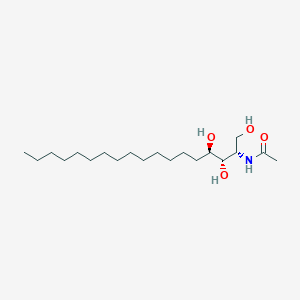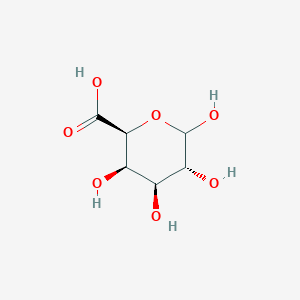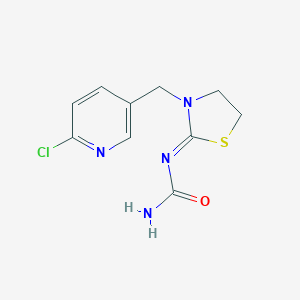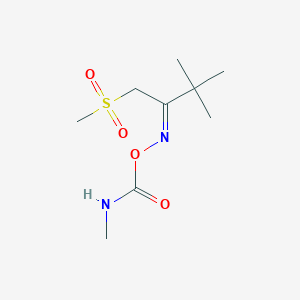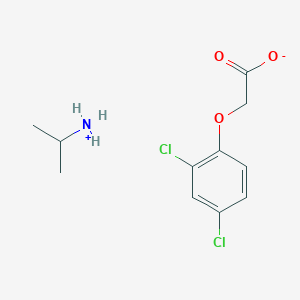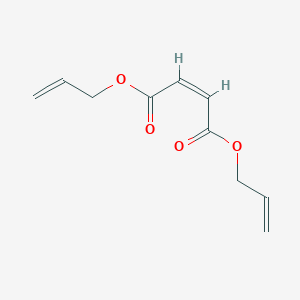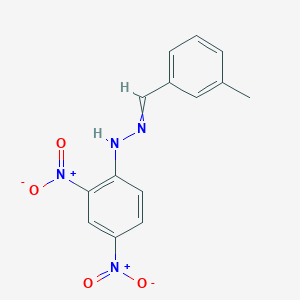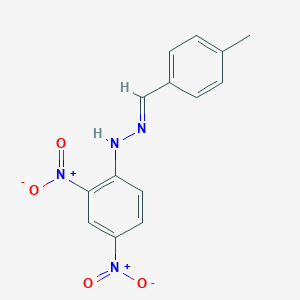![molecular formula C18H19F3O5 B212070 (3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 53872-60-9](/img/structure/B212070.png)
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluprostenol Lactone Diol is a chemical compound that belongs to the class of prostaglandins. Prostaglandins are hormone-like lipid compounds that play a crucial role in various physiological processes in animals and humans. Fluprostenol Lactone Diol is an intermediate used in the synthesis of fluprostenol, a prostaglandin analog with significant medicinal applications .
Preparation Methods
The synthesis of Fluprostenol Lactone Diol involves several steps, starting from readily available dichloro-containing bicyclic ketone. The synthetic route includes:
Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to form a lactone intermediate.
Ketoreductase-Catalyzed Reduction: The enones are then subjected to diastereoselective reduction using ketoreductase, setting the critical stereochemical configurations.
Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of the diol.
Industrial production methods for Fluprostenol Lactone Diol typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Fluprostenol Lactone Diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using Baeyer–Villiger monooxygenase to form lactone intermediates.
Reduction: Ketoreductase-catalyzed reduction is used to achieve diastereoselective reduction of enones.
Substitution: The secondary alcohol of the diol can undergo regioselective substitution reactions, such as p-phenylbenzoylation.
Common reagents used in these reactions include Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed from these reactions are lactone intermediates and regioselectively substituted diols.
Scientific Research Applications
Fluprostenol Lactone Diol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of prostaglandin analogs, which are important for studying various chemical reactions and mechanisms.
Biology: Prostaglandin analogs synthesized from Fluprostenol Lactone Diol are used to study biological processes and pathways involving prostaglandins.
Medicine: Fluprostenol, synthesized from Fluprostenol Lactone Diol, is used in veterinary medicine and as an antiglaucoma drug.
Industry: The compound is used in the industrial synthesis of prostaglandin analogs, which have various applications in pharmaceuticals
Mechanism of Action
The mechanism of action of Fluprostenol Lactone Diol involves its conversion to fluprostenol, which exerts its effects by binding to prostaglandin receptors. These receptors are involved in various physiological processes, including inflammation, smooth muscle contraction, and regulation of intraocular pressure. The molecular targets and pathways involved include the prostaglandin F receptor and associated signaling pathways .
Comparison with Similar Compounds
Fluprostenol Lactone Diol is similar to other prostaglandin intermediates, such as:
- Cloprostenol Lactone Diol
- Bimatoprost Lactone Diol
- Prostaglandin F2α Lactone Diol
- Travoprost Lactone Diol
Compared to these compounds, Fluprostenol Lactone Diol is unique due to its specific stereochemical configurations and regioselective substitution patterns, which are crucial for the synthesis of fluprostenol .
Properties
CAS No. |
53872-60-9 |
|---|---|
Molecular Formula |
C18H19F3O5 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2/b5-4+/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
XYSPYIAAWRUEML-GYQXSDTBSA-N |
SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@@H]1OC(=O)C2)/C=C/[C@H](COC3=CC=CC(=C3)C(F)(F)F)O)O |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



